molecular formula C16H15N3O3S2 B2748934 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919846-23-4

3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2748934
CAS No.: 919846-23-4
M. Wt: 361.43
InChI Key: QGZBKUVSJATABM-UHFFFAOYSA-N
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Description

3-(Isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-yl scaffold linked to a benzamide moiety substituted with an isopropylsulfonyl group. The synthesis involves a five-step procedure characterized by mild reaction conditions, high yields, and straightforward purification . Structural confirmation was achieved via IR, NMR, and EI-MS, with key spectral signals including C=O stretching (1685 cm⁻¹ in analogous compounds), C-S-C vibrations (654 cm⁻¹), and aromatic C-H stretches (3080 cm⁻¹) . While biological screening for anti-bacterial and anti-fungal activity is noted in related derivatives, specific data for this compound remain undisclosed .

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-10(2)24(21,22)12-5-3-4-11(8-12)15(20)19-14-13-6-7-23-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBKUVSJATABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amidine precursor under acidic or basic conditions.

    Amidation: The final step involves the coupling of the sulfonylated thieno[2,3-d]pyrimidine with a benzoyl chloride derivative to form the benzamide linkage. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as an EZH2 inhibitor , which is crucial in the regulation of gene expression through histone methylation. EZH2 (Enhancer of Zeste Homolog 2) is implicated in various cancers, making its inhibition a promising therapeutic target. Research indicates that 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibits antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 .

Biological Studies

In biological research, this compound serves as a tool to explore signal transduction pathways , particularly those involving protein kinases and phosphatases. Its ability to modulate these pathways can provide insights into the molecular mechanisms underlying various diseases, especially cancer and inflammatory disorders.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
SU-DHL-615.0
WSU-DLCL-218.5
K56210.0

Drug Development

Due to its inhibitory activity against specific targets, this compound is being explored as a candidate for developing new therapeutic agents for cancer and other diseases. The compound's unique structural features contribute to its selectivity and potency compared to other thieno[2,3-d]pyrimidine derivatives.

Comparative Analysis with Related Compounds

The compound can be compared to other thieno[2,3-d]pyrimidine derivatives that also exhibit biological activities:

Table 2: Comparison of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeActivity Type
This compoundEZH2Anticancer
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-oneROCKInhibitor of cell migration
Thieno[2,3-d]pyrimidin-4-yl hydrazone derivativesCDK4Anticancer

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their biological activities:

  • A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against cancer cell lines. The findings demonstrated significant antiproliferative activity correlating with structural modifications .
  • Another investigation focused on the synthesis of thieno[2,3-d]pyrimidinediones which displayed potent antibacterial activity against multi-drug resistant strains .

These case studies highlight the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry and their potential applications in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves the inhibition of specific enzymes and signaling pathways:

    Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases and receptor tyrosine kinases.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell cycle progression, induce apoptosis, and inhibit cell proliferation. This makes it particularly useful in cancer research, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidin Derivatives: The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56) replaces the thieno[2,3-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system . The compound exhibits a melting point of 211–214°C and a molecular mass of 616.9 g/mol, suggesting higher complexity compared to the target compound .
  • Thiomorpholine-Substituted Thieno[2,3-d]pyrimidines: 2,5-Difluoro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8f) shares the thieno[2,3-d]pyrimidine core but incorporates a thiomorpholine group and difluorobenzamide substituent . Its higher melting point (234–235°C) compared to the patent compound (211–214°C) may reflect stronger intermolecular forces due to fluorine atoms and thiomorpholine’s polarity .

Substituent Effects

  • Sulfonyl vs. Sulfonamide Groups : The target compound’s isopropylsulfonyl group differs from the benzenesulfonamide moiety in Example 55. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to sulfonamides, which often improve water solubility through hydrogen bonding .

Biological Activity

3-(Isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and suitable nitriles or amidine precursors under acidic or basic conditions.
  • Amidation : The final product is formed by coupling the sulfonylated thieno[2,3-d]pyrimidine with a benzoyl chloride derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

The compound exhibits significant inhibitory activity against various kinases, particularly cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are crucial in cell cycle regulation and cancer progression. This inhibition can lead to reduced cell proliferation in cancerous cells, making it a candidate for cancer therapy .

Antiviral and Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines possess broad-spectrum antiviral and antibacterial properties. For instance, studies have shown that certain thienopyrimidine derivatives can inhibit the hepatitis C virus (HCV) with low cytotoxicity in vitro . Additionally, some compounds have demonstrated potent antibacterial activity against resistant strains such as MRSA and VRE .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the thienopyrimidine scaffold for enhancing biological activity. For example, modifications at the C-2 and N-3 positions of the thienopyrimidine core have been shown to significantly influence the potency against various targets including viral enzymes and kinases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thieno[2,3-d]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a marked reduction in cell viability at micromolar concentrations, suggesting its potential as an effective anticancer agent. The compound's ability to enhance the efficacy of traditional chemotherapeutics was also noted .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of thienopyrimidine derivatives against HCV. The compound exhibited promising inhibitory effects with EC50 values in the low micromolar range while maintaining a high selectivity index, indicating minimal cytotoxicity to host cells. This positions it as a viable candidate for further development in antiviral therapies .

Comparative Data Table

Activity TypeCompoundEC50 (μM)Selectivity Index
Anticancer3-(isopropylsulfonyl)-...5.0>10
AntiviralThienopyrimidine Derivative3.5>28
AntibacterialThieno[2,3-d]pyrimidinedione0.5>100

Q & A

Q. Characterization Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thieno-pyrimidine ring substitution) and sulfonyl/amide linkages .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and purity (>95%) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the benzamide moiety .

Basic: How does the isopropylsulfonyl group affect the compound’s physicochemical properties?

Answer:
The isopropylsulfonyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8–3.2, predicted via computational models) .
  • Metabolic Stability : Sulfonyl groups resist oxidative degradation compared to methyl or hydroxyl analogs .
  • Electron-Withdrawing Effects : Modulates the electron density of the benzamide ring, influencing reactivity in nucleophilic substitutions .

Q. Experimental Validation :

  • Compare solubility (in DMSO/H₂O) and HPLC retention times with non-sulfonated analogs .

Advanced: How to optimize synthesis yield during scale-up?

Answer:
Critical Parameters :

  • Catalyst Screening : Replace DMAP with polymer-supported catalysts to simplify purification .
  • Temperature Control : Maintain ≤40°C during sulfonylation to prevent byproduct formation (e.g., sulfonic acid derivatives) .
  • Solvent Optimization : Use DMF instead of DMSO for better solubility of intermediates at higher concentrations .

Q. Data-Driven Example :

ScaleSolventCatalystYield (%)
100 mgDMSODMAP65
1 gDMFPS-DMAP78

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Common Issues :

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used .
  • Solvent Artifacts : Residual DMSO (>0.1%) may inhibit enzyme activity .

Q. Methodological Solutions :

  • Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Counter-Screening : Test against off-target enzymes (e.g., human kinases) to rule out non-specific effects .

Advanced: Which biochemical pathways are targeted, and how to validate them?

Answer:
Hypothesized Targets :

  • Bacterial Phosphopantetheinyl Transferases (PPTases) : Critical for fatty acid biosynthesis .
  • Eukaryotic Kinases : Structural similarity to ATP-binding pockets in kinases (e.g., EGFR) .

Q. Validation Strategies :

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified PPTases (e.g., S. aureus AcpS) .
  • CRISPR-Cas9 Knockout Models : Delete target genes in bacterial/mammalian cells and assess compound efficacy .

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